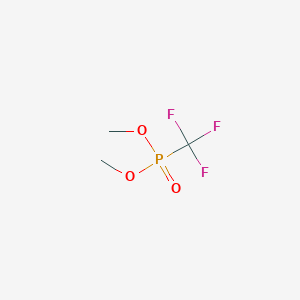

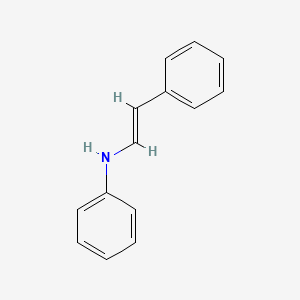

![molecular formula C16H32N4O5 B14143414 Deferoxamine mesilate impurity B [EP impurity] CAS No. 252325-60-3](/img/structure/B14143414.png)

Deferoxamine mesilate impurity B [EP impurity]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of deferoxamine mesilate impurity B involves multiple steps, including the reaction of specific amines and hydroxylamines under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents and catalysts to facilitate the formation of the desired impurity . Industrial production methods for deferoxamine mesilate impurity B are not widely published, as they are often developed and optimized by pharmaceutical companies for internal use.

Análisis De Reacciones Químicas

Deferoxamine mesilate impurity B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

Deferoxamine mesilate impurity B is primarily used in pharmaceutical research to study the stability, efficacy, and safety of deferoxamine mesilate formulations. It is also used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical products . Additionally, it serves as a reference standard in quality control and regulatory compliance testing .

Mecanismo De Acción

The mechanism of action of deferoxamine mesilate impurity B is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. deferoxamine mesilate itself acts by binding free iron in the bloodstream, forming a stable complex that is excreted via the kidneys. This prevents iron from participating in harmful chemical reactions that can damage tissues and organs .

Comparación Con Compuestos Similares

Deferoxamine mesilate impurity B can be compared with other impurities of deferoxamine mesilate, such as:

Deferoxamine mesilate impurity A: Another process-related impurity with a different chemical structure.

Deferoxamine mesilate impurity C: A degradation product formed under specific conditions.

Deferoxamine mesilate impurity E: An impurity with a distinct molecular formula and weight.

Each of these impurities has unique chemical properties and potential impacts on the safety and efficacy of deferoxamine mesilate formulations. Deferoxamine mesilate impurity B is unique in its specific chemical structure and the conditions under which it is formed.

Propiedades

IUPAC Name |

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N4O5/c1-14(21)19(24)12-7-3-5-11-18-15(22)8-9-16(23)20(25)13-6-2-4-10-17/h24-25H,2-13,17H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSRKKMWVNCQBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252325-60-3 |

Source

|

| Record name | N1-(5-aminopentyl)-N1-hydroxy-N4-[5-(N-hydroxyacetamido)pentyl]butanediamide, | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72LSG2DSW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

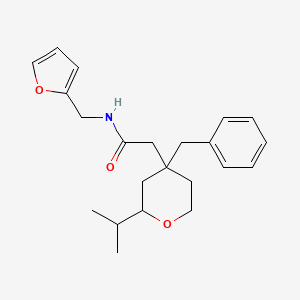

![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)

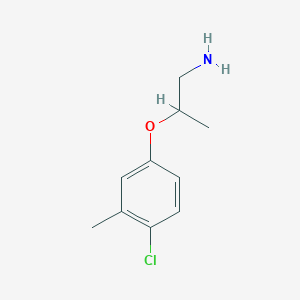

![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)

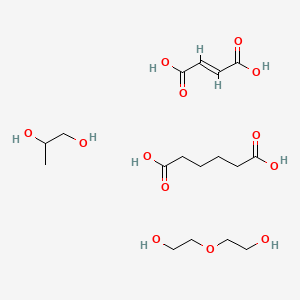

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)

![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)